molecular formula C13H19BO4 B1451419 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid CAS No. 1095639-99-8

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid

Cat. No.: B1451419
CAS No.: 1095639-99-8
M. Wt: 250.1 g/mol
InChI Key: HICMGZMCEXKDKB-UHFFFAOYSA-N
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Description

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid is a versatile chemical compound widely used in scientific research. Its unique structure enables it to be employed in various applications, such as drug synthesis, organic chemistry studies, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and platinum. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phenols, quinones, boronate esters, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and material science .

Scientific Research Applications

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid has numerous scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in structure but lacks the boronic acid group.

    2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile: Contains a nitrile group instead of the boronic acid group.

Uniqueness

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICMGZMCEXKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661394
Record name (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095639-99-8
Record name (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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